molecular formula C17H13F3N4OS B12053129 3-(2-Methoxyphenyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478256-69-8

3-(2-Methoxyphenyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12053129
CAS No.: 478256-69-8
M. Wt: 378.4 g/mol
InChI Key: KKTOSJFAFWVHSJ-UFFVCSGVSA-N
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Description

3-(2-Methoxyphenyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a trifluoromethylbenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide under basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the reaction of the triazole intermediate with 2-methoxyphenyl isocyanate.

    Addition of the Trifluoromethylbenzylidene Moiety: The final step involves the condensation of the intermediate with 2-(trifluoromethyl)benzaldehyde under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imine bond in the trifluoromethylbenzylidene moiety, converting it to an amine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the thione group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

3-(2-Methoxyphenyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate biological membranes. The triazole ring can form hydrogen bonds with target proteins, while the methoxyphenyl group can engage in π-π interactions. These interactions collectively contribute to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methoxyphenyl)-4-amino-1H-1,2,4-triazole-5(4H)-thione: Lacks the trifluoromethylbenzylidene moiety.

    3-(2-Methoxyphenyl)-4-((2-chlorobenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione: Contains a chlorobenzylidene group instead of a trifluoromethylbenzylidene group.

Uniqueness

The presence of the trifluoromethylbenzylidene moiety in 3-(2-Methoxyphenyl)-4-((2-(trifluoromethyl)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets, compared to similar compounds.

Properties

CAS No.

478256-69-8

Molecular Formula

C17H13F3N4OS

Molecular Weight

378.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-4-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H13F3N4OS/c1-25-14-9-5-3-7-12(14)15-22-23-16(26)24(15)21-10-11-6-2-4-8-13(11)17(18,19)20/h2-10H,1H3,(H,23,26)/b21-10+

InChI Key

KKTOSJFAFWVHSJ-UFFVCSGVSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=CC=C3C(F)(F)F

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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